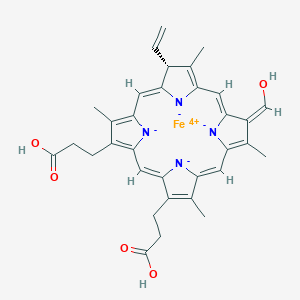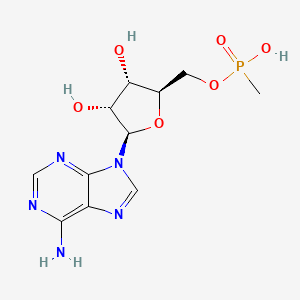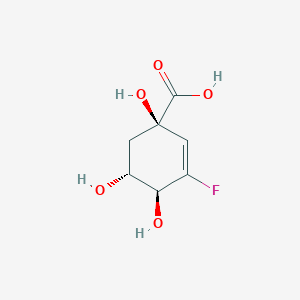
H-gGlu-D-Cys(octyl)(octyl)-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
For industrial-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
“H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Functional groups on the peptide can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide for cysteine modification.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
科学研究应用
“H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” may have several applications in scientific research:
Chemistry: Used as a building block for more complex molecules or as a model compound for studying peptide chemistry.
Biology: Investigated for its role in protein-protein interactions, enzyme inhibition, or as a probe in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” would depend on its specific application. Generally, peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The cysteine residue may form covalent bonds with target proteins, altering their function.
相似化合物的比较
Similar Compounds
H-gGlu-D-Cys-Gly-OH: A simpler analog without the octyl modifications.
H-gGlu-Cys(octyl)-Gly-OH: A similar compound with only one octyl modification.
H-gGlu-D-Cys-Gly-OH: Another analog with different stereochemistry.
Uniqueness
“H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” is unique due to its dual octyl modifications, which may enhance its hydrophobicity, stability, and interaction with lipid membranes or hydrophobic pockets in proteins.
属性
分子式 |
C18H33N3O6S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t13-,14+/m0/s1 |
InChI 键 |
MJWCZWAVSJZQNL-UONOGXRCSA-N |
手性 SMILES |
CCCCCCCCSC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
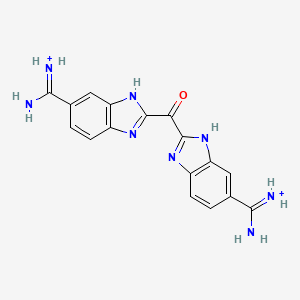
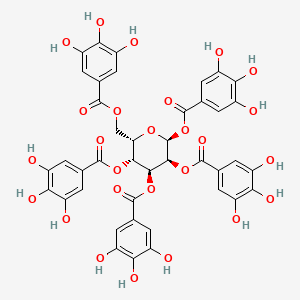
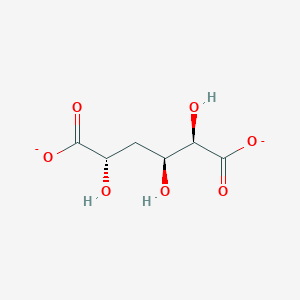
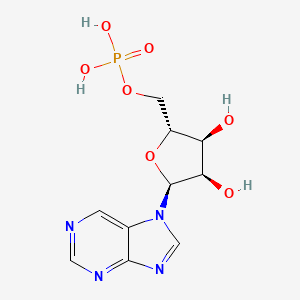
![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)
![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)
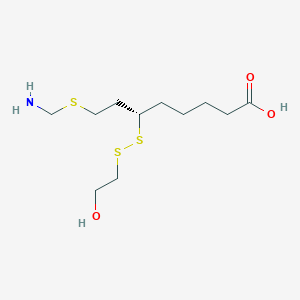


![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
